REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:9](=[O:11])[CH3:10])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
995 g
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Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
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Name
|
hexanes
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
960 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into three neck round bottom flask (5 L) equipped with a mechanical stirrer, a condenser, and an addition funnel
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Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Then it was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
FILTRATION
|
Details
|
This was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water (2 L) for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
WASH
|
Details
|
washing procedures
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |